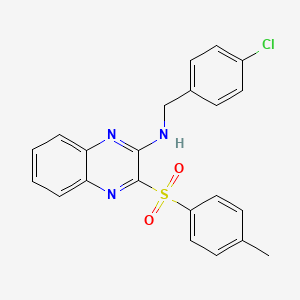

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

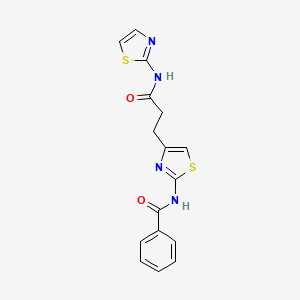

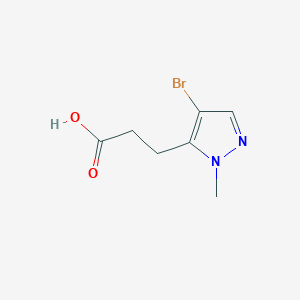

“N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine” is a complex organic compound. It likely contains a quinoxaline core, which is a type of heterocyclic compound . The “N-(4-chlorobenzyl)” and “3-tosyl” parts suggest that it has a benzyl group with a chlorine atom and a tosyl group attached to the quinoxaline core .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyldiamines . For example, tetrachloromonospirocyclotriphosphazenes were synthesized from the reactions of hexachlorocyclotriphosphazene with N/N-donor type benzyldiamines .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-Chlorobenzyl alcohol undergoes carbonylation in the presence of a dimer of chloro(1,5-cyclooctadiene)rhodium .

Scientific Research Applications

Synthesis Techniques and Reactivity

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine is involved in various synthetic techniques emphasizing the formation and manipulation of quinoxaline derivatives. Techniques such as iodine-catalyzed C-N bond formation under ambient conditions demonstrate the versatility of quinoxalinones in reacting with amines to yield pharmaceutically active 3-aminoquinoxalinone derivatives. These reactions are notable for their moderate to high yields, good functional group tolerance, and practical access to significant compounds without the need for metallic catalysts (A. Gupta, M. S. Deshmukh, N. Jain, 2017). Similarly, metal-free C(sp2)-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines under visible-light photoredox catalysis has been developed, highlighting the radical process involved in this photocatalytic reaction (Wei Wei, Leilei Wang, Pengli Bao, et al., 2018).

Antimicrobial Applications

Quinoxaline derivatives, including N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine, have been studied for their antimicrobial properties. The synthesis of new quinoxaline derivatives by replacing the C2 chlorine with an ether linkage has led to compounds with significant antimicrobial activity. This research indicates the potential of quinoxaline derivatives in the development of new antimicrobial agents (D. P. Singh, Sanjay Kumar Deivedi, S. R. Hashim, R. Singhal, 2010).

Photoredox Catalysis and C-H Amination

The application of photoredox catalysis in the site-selective amination of aromatics represents another avenue of research for quinoxaline derivatives. This innovative approach leverages visible light and oxygen to form carbon-nitrogen bond motifs, crucial in pharmaceutical research. Such methodologies provide a blueprint for aromatic carbon-hydrogen functionalization, emphasizing the utility of quinoxaline derivatives in complex organic syntheses (N. Romero, Kaila A. Margrey, Nicholas E. S. Tay, D. Nicewicz, 2015).

Catalysis and Green Chemistry

The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives using cobalt oxide nanoparticles under ultrasonic irradiation exemplifies the role of quinoxaline derivatives in green chemistry. This method, characterized by its environmental friendliness, high yields, and simple work-up procedures, underscores the potential of quinoxaline derivatives in sustainable chemical processes (M. Ghasemzadeh, Boshra Mirhosseini‐Eshkevari, M. H. Abdollahi-Basir, 2016).

Mechanism of Action

Target of Action

Similar compounds such as phenylurea fungicides target diseases caused by rhizoctonia solani and pellicularia spp .

Mode of Action

It’s worth noting that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions involve the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .

Biochemical Pathways

For instance, reactions at the benzylic position can lead to various outcomes, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds such as phenylurea fungicides are known to be virtually insoluble in water but dissolve in most common organic solvents .

Result of Action

Similar compounds have been reported to have antiviral activity .

Action Environment

Similar compounds such as phenylurea fungicides are known to be moderately persistent in soils and slightly more so in water systems .

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S/c1-15-6-12-18(13-7-15)29(27,28)22-21(24-14-16-8-10-17(23)11-9-16)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRWNELMLUZHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)